2-({[(1,3-Benzothiazol-2-yl)methyl](methyl)amino}methyl)aniline
Description
2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline is a substituted aniline derivative featuring a benzothiazole moiety connected via a methyl(methylamino)methyl linker. This structural complexity distinguishes it from simpler benzothiazole-aniline hybrids.
Properties
IUPAC Name |
2-[[1,3-benzothiazol-2-ylmethyl(methyl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-19(10-12-6-2-3-7-13(12)17)11-16-18-14-8-4-5-9-15(14)20-16/h2-9H,10-11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLXRWFDIDUGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)CC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research, suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
It’s known that benzothiazole derivatives can act as catalysts or ligands in organic synthesis reactions, facilitating various chemical reactions.
Biochemical Pathways
Benzothiazole derivatives have been involved in various synthetic pathways, including alkylation and cyclization.
Biological Activity
2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline, also known by its chemical formula CHNS, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 2-{(1,3-Benzothiazol-2-yl)methylamino}methylaniline |
| PubChem CID | 104631255 |
| Appearance | Powder |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity . A study highlighted that various benzothiazole derivatives demonstrated potent antibacterial and antifungal effects. Specifically, compounds with electron-donor groups at the 6-position of the benzothiazole ring showed enhanced anthelminthic activity, while electron-withdrawing groups such as nitro in the phenyl ring promoted antibacterial properties .
Case Study:
In a comparative study of several benzothiazole derivatives, it was found that those similar to 2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline exhibited minimum inhibitory concentrations (MICs) against common pathogens like E. coli and S. aureus ranging from 5 to 20 µg/mL .
Anticancer Activity
The compound's structural features suggest potential anticancer properties . Studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds containing both benzothiazole and aniline pharmacophores have been associated with antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that electron-donating substituents in the benzothiazole fragment significantly enhance anticancer efficacy .
Research Findings:
A specific study evaluated the antitumor activity of several related compounds and reported that those with electron-donating groups exhibited a higher antitumor effect in vitro compared to those with electron-withdrawing groups .
Enzymatic Inhibition
Additionally, 2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline has been investigated for its ability to inhibit various enzymes. For example, it was tested against cholinesterase and cytochrome P450 enzymes, showing inhibition potential that could be relevant for therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogs of Benzothiazole-Aniline Derivatives
(a) 2-(Benzothiazol-2-yl)aniline
- Molecular Formula : C₁₃H₁₀N₂S
- Key Features : Benzothiazole directly attached to the ortho position of aniline.
- Limited solubility in polar solvents due to lack of ionizable groups .
- Applications : Intermediate in dye synthesis and coordination chemistry .
(b) 4-(1,3-Benzothiazol-2-yl)aniline
- Molecular Formula : C₁₃H₁₀N₂S
- Key Features : Benzothiazole at the para position of aniline.
- Properties : Para substitution reduces steric hindrance compared to ortho derivatives, enhancing reactivity in electrophilic substitution reactions .
(c) 4-(1,3-Benzothiazol-2-yl)-2-methyl-aniline
- Molecular Formula : C₁₄H₁₂N₂S
- Key Features : Methyl group at the 2-position of the aniline ring.
- Properties: Increased lipophilicity (molecular weight: 240.323 g/mol) compared to unsubstituted analogs.
(d) 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridyl-methyl)aniline monohydrate
- Molecular Formula : C₁₉H₁₆N₄S·H₂O
- Key Features : Pyridylmethyl group introduces a secondary amine and aromatic nitrogen.
- Properties : Enhanced hydrogen-bonding capacity due to the pyridine moiety, improving solubility in polar solvents. Crystallographic studies confirm planar geometry of the benzothiazole-aniline core .
Functional Group and Substituent Analysis
Q & A
Q. How to design a stability study for this compound under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
